molecular formula C17H23NO3S2 B14761892 L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- CAS No. 1097-36-5

L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-

Cat. No.: B14761892
CAS No.: 1097-36-5
M. Wt: 353.5 g/mol
InChI Key: VCFCZDWTUDMBJE-LOACHALJSA-N
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Description

L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- is a compound that combines the amino acid L-Phenylalanine with a dithiolane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- typically involves the reaction of L-Phenylalanine with a dithiolane-containing reagent. One common method is the condensation reaction between L-Phenylalanine and 5-(1,2-dithiolan-3-yl)pentanoic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- can undergo various chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.

    Reduction: The disulfide bonds can be reduced back to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or thiol groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Regeneration of the free thiol groups.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating protein function through disulfide bond formation.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of antioxidant activity and neuroprotection.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- involves its ability to form disulfide bonds, which can modulate the activity of proteins and enzymes. The compound can interact with thiol groups in proteins, leading to changes in their structure and function. This interaction is particularly relevant in the context of redox biology, where the balance between reduced and oxidized thiols plays a critical role in cellular signaling and homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Lipoic Acid: Also contains a dithiolane ring and is known for its antioxidant properties.

    Dihydrolipoic Acid: The reduced form of lipoic acid, which also has significant biological activity.

    N-Acetylcysteine: Contains a thiol group and is used as a mucolytic agent and antioxidant.

Uniqueness

L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- is unique due to its combination of an amino acid with a dithiolane ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that other similar compounds may not.

Properties

CAS No.

1097-36-5

Molecular Formula

C17H23NO3S2

Molecular Weight

353.5 g/mol

IUPAC Name

(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C17H23NO3S2/c19-16(9-5-4-8-14-10-11-22-23-14)18-15(17(20)21)12-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H,18,19)(H,20,21)/t14?,15-/m0/s1

InChI Key

VCFCZDWTUDMBJE-LOACHALJSA-N

Isomeric SMILES

C1CSSC1CCCCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CSSC1CCCCC(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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